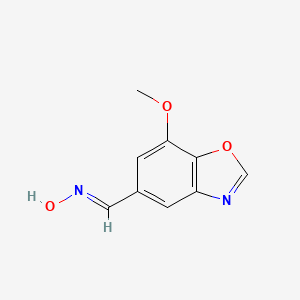
1-(3-Methoxyphenyl)-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxyphenyl)-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one is a complex organic compound that belongs to the class of thioxoimidazolidinones This compound is characterized by the presence of a methoxyphenyl group, a prop-2-en-1-yl group, and a thioxoimidazolidinone core
Preparation Methods
The synthesis of 1-(3-Methoxyphenyl)-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thioxoimidazolidinone Core: This step involves the reaction of an appropriate amine with carbon disulfide to form a dithiocarbamate intermediate. The intermediate is then cyclized using a suitable reagent, such as an alkyl halide, to form the thioxoimidazolidinone core.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the thioxoimidazolidinone core.
Addition of the Prop-2-en-1-yl Group: The final step involves the addition of the prop-2-en-1-yl group through an alkylation reaction, using an appropriate alkylating agent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
1-(3-Methoxyphenyl)-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the prop-2-en-1-yl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It has shown potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can bind to and inhibit the activity of certain enzymes, disrupting metabolic pathways.
Interacting with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways.
Inducing Apoptosis: In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of specific apoptotic pathways.
Comparison with Similar Compounds
1-(3-Methoxyphenyl)-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one can be compared with other thioxoimidazolidinone derivatives, such as:
1-(4-Methoxyphenyl)-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one: Similar structure but with a different position of the methoxy group.
1-(3-Methoxyphenyl)-3-(but-2-en-1-yl)-2-thioxoimidazolidin-4-one: Similar structure but with a different alkyl group.
1-(3-Methoxyphenyl)-3-(prop-2-en-1-yl)-2-oxoimidazolidin-4-one: Similar structure but with an oxo group instead of a thioxo group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-3-7-14-12(16)9-15(13(14)18)10-5-4-6-11(8-10)17-2/h3-6,8H,1,7,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPPBUFODAVTFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(=O)N(C2=S)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
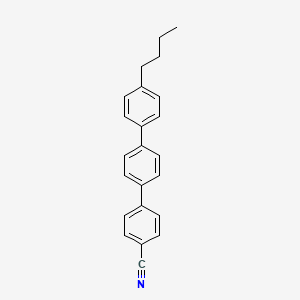
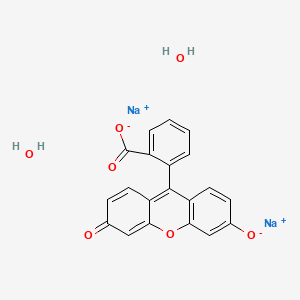
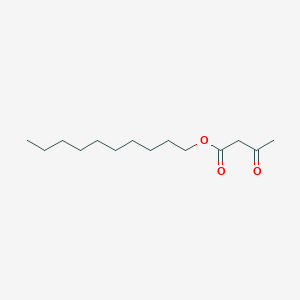
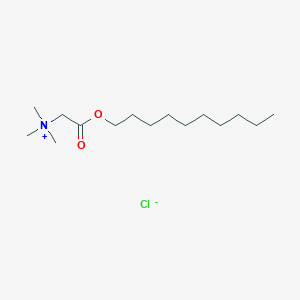
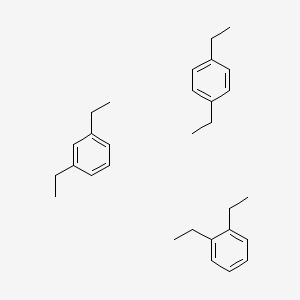
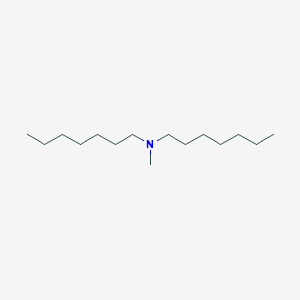
![4-[2-(2-hydroxyethyl)-2H-tetrazol-5-yl]-2-methoxyphenol](/img/structure/B8006411.png)
![1,3,4,8,12-pentazatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaen-5-amine](/img/structure/B8006421.png)
![[5-(4-amino-1,2,5-oxadiazol-3-yl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B8006443.png)
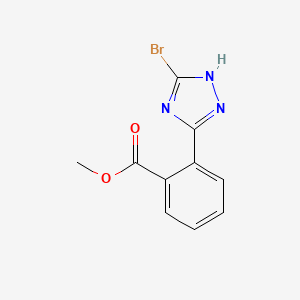
![2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-2H-tetrazol-2-yl]acetamide](/img/structure/B8006451.png)
![2-amino-4-[(E)-(hydroxyimino)methyl]-6-methoxyphenol](/img/structure/B8006453.png)

